molecular formula C10H13N3S B14336592 Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- CAS No. 106010-23-5

Hydrazinecarbothioamide, 2-(1-phenylpropylidene)-

Cat. No.: B14336592
CAS No.: 106010-23-5
M. Wt: 207.30 g/mol
InChI Key: GACGSIKNWJRYHP-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- is an organic compound with the molecular formula C10H13N3S. It is a derivative of hydrazinecarbothioamide and features a phenylpropylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- can be synthesized through the condensation reaction of hydrazinecarbothioamide with 1-phenylpropanone. The reaction typically occurs in the presence of a catalytic amount of acetic acid and ethanol as the solvent. The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenylpropylidene group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

106010-23-5

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

(1-phenylpropylideneamino)thiourea

InChI

InChI=1S/C10H13N3S/c1-2-9(12-13-10(11)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,11,13,14)

InChI Key

GACGSIKNWJRYHP-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=S)N)C1=CC=CC=C1

Origin of Product

United States

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